Montelukast Acyl-β-D-glucuronide-d6
Description
Significance of Stable Isotope-Labeled Metabolites in Pharmaceutical Research
The use of stable isotope-labeled compounds, particularly deuterated ones, is a cornerstone of modern bioanalysis, especially when coupled with mass spectrometry (MS). nih.govacs.org Their importance stems from their ability to serve as ideal internal standards. aptochem.comscioninstruments.com
In quantitative MS-based methods, an internal standard is added to a sample to correct for variability during sample preparation, chromatography, and ionization. scioninstruments.com Stable isotope-labeled standards are considered the gold standard for this purpose because their physical and chemical properties are nearly identical to the unlabeled analyte of interest. researchgate.net They co-elute during chromatography and exhibit similar ionization efficiency, but are distinguishable by the mass spectrometer due to their difference in mass. aptochem.comscioninstruments.com This allows for highly accurate and precise quantification, as the labeled standard experiences the same potential sample loss or matrix effects as the target analyte. clearsynth.comnih.gov
This precision is paramount in pharmaceutical research for several applications:
Pharmacokinetic (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of a drug and its metabolites. nih.govacs.org
Metabolite Quantification: Accurately measuring the levels of specific metabolites in biological fluids like plasma, bile, or urine. nih.gov
Metabolic Pathway Elucidation: Helping to map the complex biotransformation routes a drug undergoes in the body. acs.orgnih.gov
Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
Overview of Montelukast (B128269) Biotransformation Pathways and Major Metabolites
Montelukast undergoes extensive metabolism, primarily in the liver, before being excreted almost exclusively in the bile and feces. drugbank.comfda.govnih.gov At therapeutic doses, the plasma concentrations of its metabolites are typically undetectable. drugbank.comfda.gov The biotransformation involves two main types of reactions: oxidation and glucuronidation.
Oxidative Metabolism: This phase is primarily mediated by the cytochrome P450 (CYP) enzyme system. Several isoforms are involved, with studies indicating that CYP2C8, CYP2C9, and CYP3A4 play significant roles. drugbank.compharmgkb.orgnih.gov Research suggests that CYP2C8 is a major contributor to the primary metabolic pathway, particularly at clinically relevant concentrations. nih.govnih.gov
Several key metabolites of montelukast have been identified through in vitro and in vivo studies:
| Metabolite ID | Name | Formation Pathway | Key Enzymes | Reference |
| M1 | Montelukast acyl-β-D-glucuronide | Direct conjugation at the carboxylic acid site | UGT1A3 | nih.govnih.govnih.gov |
| M2 | Montelukast Sulfoxide | Oxidation | CYP3A4 | nih.govnih.gov |
| M5a, M5b | 21-hydroxy montelukast (diastereomers) | Oxidation (benzylic hydroxylation) | CYP3A4 | nih.govnih.gov |
| M6a, M6b | 36-hydroxy montelukast (diastereomers) | Oxidation (methyl hydroxylation) | CYP2C8, CYP2C9 | nih.govnih.gov |
| M4 | Dicarboxylic acid analog | Further oxidation of the M6 metabolite | CYP2C8 | nih.govnih.gov |
Rationale for Dedicated Research on Montelukast Acyl-β-D-glucuronide-d6 as a Mechanistic Probe and Analytical Standard
The synthesis and use of this compound are driven by its utility as both an analytical tool and a mechanistic probe.
As an analytical standard , its role is straightforward but critical. To accurately quantify the M1 metabolite (Montelukast Acyl-β-D-glucuronide) in a biological sample, researchers use the deuterated d6 version as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. aptochem.comnih.gov This ensures that measurements of the M1 metabolite are robust, reproducible, and corrected for any analytical variability, which is essential for obtaining reliable data in pharmacokinetic and pharmacogenomic studies. nih.govscioninstruments.com
As a mechanistic probe , the ability to accurately measure the M1 metabolite using its labeled standard allows researchers to investigate several key aspects of montelukast's disposition:
Investigating Pharmacogenomic Variability: Research has shown substantial interindividual variability in the pharmacokinetics of montelukast and its metabolites. nih.gov Accurate quantification of the M1 glucuronide was crucial in a study that identified a variant in the UGT1A3 gene (UGT1A3*2) as a significant factor influencing montelukast metabolism. Carriers of this variant showed increased formation of the M1 metabolite. nih.gov
Probing Drug-Drug Interactions: By quantifying the M1 metabolite, scientists can assess how co-administered drugs that inhibit or induce the UGT1A3 enzyme might alter the metabolism and clearance of montelukast.
Properties
Molecular Formula |
C₄₁H₃₈D₆ClNO₉S |
|---|---|
Molecular Weight |
768.34 |
Synonyms |
1-[1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl-d6)phenyl]propyl]thio]methyl]cyclopropaneacetate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Metabolic Formation and Enzymology of Montelukast Acyl Glucuronides
Enzymatic Mechanisms of Acyl Glucuronidation
Acyl glucuronidation of montelukast (B128269) is a targeted process catalyzed by the UGT superfamily of enzymes. This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5′-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of montelukast, forming an ester linkage.
Research has pinpointed a high degree of specificity in the enzyme responsible for montelukast's glucuronidation. In vitro experiments using a panel of expressed human UGT enzymes have demonstrated that UGT1A3 is the principal isoform catalyzing the formation of montelukast acyl-β-D-glucuronide. nih.govnih.govnih.gov Kinetic analyses confirm that both montelukast acyl-glucuronide and a minor, novel M-glucuronide metabolite are exclusively formed by UGT1A3. nih.govnih.gov This specificity indicates that UGT1A3 plays a critical role in the direct glucuronidation pathway of montelukast, distinguishing it from the oxidative metabolic pathways handled by cytochrome P450 enzymes. nih.govnih.gov Further pharmacogenomic studies reinforce the importance of UGT1A3, showing that genetic variations in this enzyme significantly impact montelukast pharmacokinetics. nih.govnih.gov
The efficiency and characteristics of the glucuronidation reaction have been quantified using isolated enzyme systems, providing insight into the enzyme's affinity for montelukast and the speed of the metabolic process.
Kinetic studies performed with both recombinant UGT1A3 and pooled human liver microsomes (HLMs) have established the parameters for montelukast acyl glucuronide formation. In expressed UGT1A3, the reaction follows Michaelis-Menten kinetics. One study determined the Michaelis constant (Kₘ), a measure of substrate affinity, to be 1.9 ± 0.2 µM, and the maximum reaction velocity (Vₘₐₓ) to be 1040 ± 40 pmol/min/mg. nih.gov The calculated intrinsic clearance (Clᵢₙₜ), representing the metabolic efficiency, was 547 µl/min/mg. nih.gov
Kinetic Parameters for Montelukast Glucuronidation
| Enzyme System | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Clᵢₙₜ (µl/min/mg) |
|---|---|---|---|
| Expressed UGT1A3 | 1.9 ± 0.2 | 1040 ± 40 | 547 |
| Human Liver Microsomes (HLM 1) | 1.0 ± 0.1 | 1480 ± 50 | 1480 |
| Human Liver Microsomes (HLM 2) | 1.4 ± 0.2 | 1340 ± 70 | 957 |
Data sourced from a 2014 in vitro study detailing montelukast metabolism. The study highlights the high efficiency of the UGT1A3-mediated glucuronidation pathway.
Evidence for the induction of this pathway comes from pharmacogenomic studies. nih.govnih.gov Genetic variants, such as the UGT1A3*2 haplotype, are associated with increased UGT1A3 gene expression. nih.gov Individuals carrying this variant exhibit enhanced glucuronidation, leading to a higher area under the plasma concentration-time curve (AUC) for montelukast acyl-glucuronide and a corresponding decrease in the AUC of the parent drug. nih.govnih.gov This demonstrates that the induction of UGT1A3 activity directly accelerates the metabolic clearance of montelukast via glucuronidation.
Kinetic Characterization of Glucuronidation in Isolated Enzyme Systems
In Vitro Metabolism Studies Using Hepatic Subcellular Fractions (e.g., Human Liver Microsomes)
Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism as they contain a rich concentration of Phase I (Cytochrome P450) and Phase II (UGT) enzymes. nih.gov Studies using HLMs have been fundamental in characterizing the metabolic fate of montelukast. nih.govnih.gov
Upon incubation of montelukast with HLMs in the presence of the necessary cofactor UDPGA, two glucuronide metabolites have been identified: a major metabolite confirmed to be montelukast acyl-β-D-glucuronide and a minor M-glucuronide. nih.gov The formation of these glucuronides is dependent on incubation time, protein concentration, and substrate concentration. nih.gov These in vitro experiments consistently show that direct acyl glucuronidation is a more prominent metabolic pathway in human liver tissue than oxidative metabolism. nih.govnih.gov Furthermore, no significant differences have been observed in the in vitro kinetics of acyl glucuronidation between liver microsomes from adult and pediatric subjects. nih.gov
Comparative Glucuronidation Profiles Across Preclinical Species (e.g., mouse, monkey, rat)
Table of Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| Montelukast | Singulair, MK-0476 |
| Montelukast Acyl-β-D-glucuronide | M1 |
| Montelukast Acyl-β-D-glucuronide-d6 | - |
| M-glucuronide | - |
| Uridine 5′-diphospho-glucuronic acid | UDPGA |
Interactions with Other Biotransformation Pathways (e.g., Cytochrome P450 Oxidations)
In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic machinery responsible for montelukast metabolism. The primary enzyme responsible for the formation of Montelukast Acyl-β-D-glucuronide is UDP-glucuronosyltransferase 1A3 (UGT1A3). nih.gov This direct conjugation of the parent drug represents a significant metabolic route.
Concurrently, montelukast undergoes extensive oxidative metabolism mediated by several CYP isoforms. Key among these are CYP2C8, CYP2C9, and CYP3A4. nih.govnih.gov CYP2C8 and CYP2C9 are principally involved in the hydroxylation of montelukast, while CYP3A4 is mainly responsible for the formation of montelukast sulfoxide. nih.govnih.gov
A critical aspect of montelukast's metabolism is the relative contribution of these two pathways. Kinetic analyses suggest that direct glucuronidation by UGT1A3 may be a more prominent pathway for montelukast clearance than P450-mediated oxidation. nih.gov This is supported by in vitro studies demonstrating a higher intrinsic clearance (CLint) for the formation of montelukast acyl-β-D-glucuronide compared to its oxidative metabolites.
Furthermore, the oxidative metabolites of montelukast can also undergo subsequent glucuronidation, although the specific UGT enzymes involved in this secondary conjugation have not been as extensively characterized as the direct glucuronidation of the parent compound. This sequential metabolism underscores the intricate network of enzymatic reactions involved in the detoxification and elimination of montelukast.
The following tables provide a summary of the key enzymes involved in montelukast metabolism and their kinetic parameters, offering a quantitative perspective on the interplay between the glucuronidation and oxidative pathways.
Table 1: Key Enzymes in Montelukast Metabolism
| Metabolic Pathway | Enzyme(s) | Primary Metabolite(s) |
| Glucuronidation | UGT1A3 | Montelukast Acyl-β-D-glucuronide |
| Oxidation | CYP2C8, CYP2C9, CYP3A4 | Hydroxylated metabolites, Montelukast sulfoxide |
Table 2: Comparative In Vitro Kinetic Parameters for Montelukast Metabolism
| Enzyme | Metabolite | K_m (µM) | V_max (pmol/min/mg protein) | Intrinsic Clearance (CL_int) (µL/min/mg protein) |
| UGT1A3 | Montelukast Acyl-β-D-glucuronide | 2.5 ± 0.4 | 1400 ± 60 | 560 |
| CYP2C8 | M6 (36-hydroxy montelukast) | 3.1 ± 0.9 | 150 ± 20 | 48 |
| CYP2C9 | M6 (36-hydroxy montelukast) | 5.2 ± 1.2 | 250 ± 30 | 48 |
| CYP3A4 | Montelukast Sulfoxide | 12 ± 2 | 300 ± 50 | 25 |
Data adapted from in vitro studies with human liver microsomes. Values are approximate and can vary between studies and individuals.
Analytical Methodologies for Quantification and Isomeric Analysis of Montelukast Acyl β D Glucuronide D6
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The development of robust LC-MS/MS methods is crucial for the reliable analysis of Montelukast (B128269) Acyl-β-D-glucuronide-d6 and its non-labeled counterparts. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure accuracy and precision.
Optimization of Chromatographic Separation for Acyl Glucuronide Isomers and Aglycone
The chromatographic separation of montelukast, its acyl glucuronide metabolites, and their isomers presents a significant analytical challenge. Acyl glucuronides are known to be unstable, undergoing intramolecular acyl migration to form positional isomers. Therefore, the chromatographic method must be capable of resolving the parent drug (aglycone) from its glucuronide conjugates and any potential isomeric forms.
For the analysis of montelukast and its glucuronides, reversed-phase liquid chromatography is commonly employed. A typical setup utilizes a C18 column to separate the compounds based on their hydrophobicity. Gradient elution is often necessary to achieve adequate separation of the relatively polar glucuronide metabolites from the more nonpolar parent drug within a reasonable timeframe.
A common mobile phase composition consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier such as formic acid. The acidic modifier helps to improve peak shape and ionization efficiency in the mass spectrometer. For the separation of montelukast and its glucuronide metabolites, an isocratic mobile phase of 82:18 (v/v) acetonitrile and water containing 0.1% formic acid has been utilized.
Mass Spectrometric Detection Parameters and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides the high degree of selectivity required for quantitative bioanalysis. The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI) mode for the analysis of montelukast and its metabolites.
For the quantification of montelukast acyl-β-D-glucuronide, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. The precursor ion for montelukast acyl-β-D-glucuronide corresponds to its protonated molecule [M+H]⁺. A commonly monitored transition for the non-labeled montelukast acyl-β-D-glucuronide is m/z 762 to m/z 422. This fragmentation pattern is consistent with the loss of the glucuronic acid moiety. The deuterated internal standard, Montelukast Acyl-β-D-glucuronide-d6, would be expected to have a precursor ion with a mass-to-charge ratio shifted by 6 Da due to the deuterium (B1214612) labels.
Role of this compound as a Stable Isotope Internal Standard
This compound is a stable isotope-labeled version of the corresponding montelukast metabolite. This makes it an ideal internal standard for quantitative bioanalytical methods. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest is the gold standard in LC-MS/MS analysis, as it can effectively compensate for variations in sample processing and instrumental response.
Minimization of Matrix Effects in Quantitative Bioanalysis
Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
A stable isotope-labeled internal standard like this compound co-elutes with the non-labeled analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable results.
Enhancement of Analytical Precision and Reproducibility
The use of a stable isotope-labeled internal standard significantly enhances the precision and reproducibility of an analytical method. This compound is added to the sample at a known concentration at the beginning of the sample preparation process. It then undergoes the same extraction, and chromatographic and mass spectrometric analysis as the analyte.
Any sample loss during the preparation steps or fluctuations in instrument performance will affect both the analyte and the internal standard to a similar extent. Consequently, the ratio of their responses remains constant, leading to improved precision and reproducibility of the measurement.
Sample Preparation Techniques for Complex Biological Matrices in Research Settings
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove potentially interfering components, such as proteins and phospholipids. For the analysis of montelukast and its metabolites, including this compound, several sample preparation techniques can be employed.
Protein precipitation is a simple and widely used method for removing proteins from plasma or serum samples. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample. After centrifugation, the clear supernatant containing the analytes can be directly injected into the LC-MS/MS system or subjected to further cleanup.
For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) can be utilized. SPE provides a more thorough cleanup than protein precipitation by selectively retaining the analytes on a solid sorbent while interfering compounds are washed away. The choice of SPE sorbent and elution solvents depends on the physicochemical properties of the analytes.
Liquid-liquid extraction (LLE) is another technique that can be used to isolate analytes from biological fluids based on their differential solubility in two immiscible liquid phases.
The selection of the most appropriate sample preparation technique will depend on the specific requirements of the assay, including the nature of the biological matrix, the concentration of the analytes, and the desired level of throughput.
Validation of Bioanalytical Methods for Preclinical and Mechanistic Studies
The validation of bioanalytical methods is a cornerstone for obtaining reliable data in preclinical and mechanistic studies. For this compound, methods are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.gov Validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure the integrity of the generated data. ajrconline.orgjapi.org
Key validation parameters include linearity, accuracy, precision, stability, and recovery. japi.org Montelukast-d6 is often used as an internal standard to ensure accuracy and reproducibility in the quantification of montelukast and its metabolites from biological matrices. nih.govajrconline.org The method's linearity is established over a specific concentration range, demonstrating a direct proportionality between the detector response and the concentration of the analyte. ajrconline.org
Precision is assessed through intra-day and inter-day analyses, with results typically required to be within a narrow percentage of relative standard deviation (%RSD). nih.govnih.gov Accuracy is evaluated by comparing the measured concentration against a known true concentration. nih.govnih.gov Stability studies are crucial and are conducted to evaluate the analyte's integrity under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at low temperatures, ensuring that the compound does not degrade during sample handling and analysis. nih.gov
Table 1: Representative Bioanalytical Method Validation Parameters for Montelukast Analysis
| Parameter | Specification | Finding |
|---|---|---|
| Linearity Range | 1.0–800.0 ng/mL | Correlation coefficient (r²) ≥ 0.999 |
| Intra-day Precision (%RSD) | < 15% | 1.91% – 7.10% |
| Inter-day Precision (%RSD) | < 15% | 3.42% – 4.41% |
| Intra-day Accuracy (%) | 85% - 115% | 98.32% – 99.17% |
| Inter-day Accuracy (%) | 85% - 115% | 98.14% – 99.27% |
| Freeze-Thaw Stability | Stable through 3 cycles | Concentrations within 97.3% to 99.3% of theoretical values |
This table presents typical validation data based on published methods for montelukast, which are foundational for methods analyzing its deuterated glucuronide metabolite. nih.govajrconline.org
Application of High-Resolution Mass Spectrometry for Metabolite Identification and Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and profiling of metabolites like this compound. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govdrugbank.com This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.gov
In the analysis of this compound, HRMS can distinguish the metabolite from other endogenous or exogenous compounds with similar nominal masses. The workflow involves acquiring full-scan mass spectra to detect the metabolite's exact mass. Subsequently, tandem mass spectrometry (MS/MS) experiments are performed to generate fragmentation patterns. researchgate.netijpbs.com The fragmentation of the glucuronide conjugate typically involves a characteristic neutral loss of the glucuronic acid moiety (176 Da for the non-deuterated portion). nih.gov The accurate mass of the remaining aglycone fragment can then be used to confirm the identity of the parent drug. The presence of the six deuterium atoms results in a predictable mass shift, further confirming the compound's identity.
Table 2: Exemplary HRMS Data for Identification of this compound
| Analyte/Fragment | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ of this compound | 768.34 | 768.3421 | < 5 |
| [M+H]⁺ of Montelukast-d6 (Aglycone fragment) | 592.30 | 592.3015 | < 5 |
| Glucuronide Neutral Loss | 176.03 | 176.0321 | < 5 |
This table is illustrative and shows how high-accuracy mass measurements confirm the identity of the metabolite and its key fragment. nih.govnih.govnih.gov
Utilization of ¹⁸O-Enabled High-Throughput Assays for Acyl Glucuronide Stability
Acyl glucuronides are potentially reactive metabolites that can undergo acyl migration, leading to the formation of isomers that may covalently bind to proteins. ijapbc.comijprajournal.com Assessing the chemical stability of these metabolites is therefore critical. Traditional methods for monitoring acyl migration require challenging chromatographic separation of the 1-β-acyl glucuronide from its isomers. ijapbc.comijprajournal.com
A modern, high-throughput approach utilizes stable isotope labeling with ¹⁸O-water. ijapbc.comijprajournal.com In this assay, the stability of an acyl glucuronide like this compound is evaluated by monitoring the rate of ¹⁸O incorporation from [¹⁸O]water. ijapbc.com The hydrolysis of the ester linkage in the acyl glucuronide leads to the incorporation of one ¹⁸O atom into the re-formed carboxylic acid of the aglycone. This process is compatible with high-throughput LC-MS workflows and does not require baseline chromatographic separation of isomers or the availability of synthetic standards for the migrated isomers. ijapbc.comijprajournal.com The rate of ¹⁸O incorporation has been shown to correlate well with the tendency of the acyl glucuronide to undergo acyl migration, providing a robust measure of its chemical liability. ijapbc.com
Table 3: Comparison of Acyl Glucuronide Stability Assay Methodologies
| Feature | Traditional LC-MS Method | ¹⁸O-Enabled Assay |
|---|---|---|
| Principle | Chromatographic separation of isomers | Rate of ¹⁸O-incorporation from [¹⁸O]water |
| Throughput | Low to Medium | High |
| Requirement for Isomer Standards | Yes, for definitive identification | No |
| LC Method Development | Complex and compound-specific | Simplified, no isomer separation needed |
| Primary Measurement | Disappearance of parent 1-β isomer | Incorporation of ¹⁸O into the aglycone |
This table contrasts the innovative ¹⁸O-enabled assay with traditional methods for assessing acyl glucuronide stability. ijapbc.comijprajournal.com
Chromogenic Properties and Their Analytical Applications
While highly sensitive methods like LC-MS/MS are preferred for bioanalysis, the inherent structural features of montelukast also permit analysis by spectrophotometric methods. The quinoline (B57606) moiety in the montelukast structure acts as a chromophore, absorbing ultraviolet (UV) light, with a maximum absorbance (λmax) reported around 287 nm and 345 nm depending on the solvent. ijpbs.comijapbc.com This property forms the basis for simple and rapid quantification in bulk drug and pharmaceutical formulations using UV-Visible spectrophotometry. ijpbs.comijapbc.comijprajournal.com
More specific to "chromogenic" applications, which involve the formation of a colored product, are methods based on ion-pair complexation. Montelukast, containing a carboxylic acid group, can form colored ion-association complexes with certain dyes in an acidic buffer. For instance, methods have been developed using dyes such as bromothymol blue and bromocresol purple. derpharmachemica.com The resulting colored complex is extracted into an organic solvent like chloroform (B151607) and quantified by measuring its absorbance in the visible region of the spectrum (e.g., at 410-415 nm). derpharmachemica.com Although less sensitive than LC-MS, these colorimetric methods can be economical and useful for certain applications, such as in quality control settings where high sample throughput and ultra-low detection limits are not the primary requirements. The glucuronide metabolite, retaining the core chromophoric structure and the acidic group, would be expected to exhibit similar properties.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Montelukast |
| This compound |
| Montelukast-d6 |
| Bromothymol blue |
| Bromocresol purple |
| Chloroform |
Research Applications and Mechanistic Investigations of Montelukast Acyl Glucuronide
Application in Preclinical Pharmacokinetic and Disposition Studies
Preclinical studies in animal models are fundamental to understanding the pharmacokinetic profile of a drug and its metabolites. Montelukast (B128269) Acyl-β-D-glucuronide-d6 is crucial for the accurate assessment of montelukast and its acyl glucuronide metabolite in these research settings.
The simultaneous quantification of montelukast and its acyl glucuronide metabolite in biological samples from animal models, such as rat plasma, is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). accesson.kr These methods are valued for their high sensitivity and selectivity, which are necessary for detecting trace amounts of the analytes. accesson.kr In a typical assay, plasma samples are subjected to protein precipitation, often with acetonitrile (B52724), to isolate the compounds of interest. nih.gov
To ensure accuracy and correct for any variability during sample preparation and analysis, a stable isotope-labeled internal standard is employed. Montelukast Acyl-β-D-glucuronide-d6, along with its parent counterpart Montelukast-d6, is the ideal internal standard for these applications. nih.govlgcstandards.com The use of a deuterated standard is preferred because its physicochemical properties are nearly identical to the analyte, but its increased mass allows it to be distinguished by the mass spectrometer. nih.gov This co-eluting internal standard helps to normalize the signal and provide reliable quantification. The methods are validated according to regulatory guidelines, ensuring linearity, accuracy, precision, and stability. accesson.krresearchgate.net
Table 1: Example of LC-MS/MS Method Parameters for Montelukast Quantification This table is a composite representation of typical parameters and does not reflect a single specific study.
| Parameter | Value |
|---|---|
| Instrumentation | Triple Quadrupole Mass Spectrometer with ESI |
| LC Column | C18 or Cyano column (e.g., 50 x 4.6 mm, 1.8-5 µm) |
| Mobile Phase | Acetonitrile and an aqueous modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Montelukast-d6 or Zafirlukast |
| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction |
| Linearity (Typical) | 0.5 - 800 ng/mL |
Investigation of Drug-Drug Interactions Affecting Glucuronidation and Elimination
The formation and elimination of Montelukast Acyl Glucuronide are mediated by specific enzymes and transporters, which can be sites of drug-drug interactions (DDIs). Montelukast itself is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C8, and is also a potent inhibitor of this enzyme. nih.govnih.govnih.gov However, its direct glucuronidation is also a significant clearance pathway.
Research has identified UDP-glucuronosyltransferase 1A3 (UGT1A3) as a key enzyme responsible for the formation of Montelukast Acyl Glucuronide. nih.govnih.gov Therefore, co-administration of drugs that inhibit or induce UGT1A3 could potentially alter the plasma concentrations of both montelukast and its acyl glucuronide metabolite. For instance, a potent UGT1A3 inhibitor could decrease the formation of the glucuronide, leading to higher levels of the parent drug, montelukast. Conversely, an inducer could increase glucuronidation, potentially lowering montelukast exposure.
Furthermore, drugs that inhibit CYP2C8, such as gemfibrozil, have been shown to significantly increase montelukast plasma concentrations. nih.govgoodrx.com This is because inhibiting the oxidative metabolism pathway shunts more of the drug towards the glucuronidation pathway. Understanding these interactions is critical, as altered drug levels can impact both efficacy and safety. Pharmacogenomic studies have also highlighted that genetic variations in the UGT1A3 gene can lead to significant interindividual variability in the pharmacokinetics of montelukast and its acyl glucuronide. nih.govnih.gov
Table 2: Enzymes and Potential Interacting Drugs Affecting Montelukast Disposition
| Enzyme | Role in Montelukast Disposition | Examples of Interacting Drugs | Potential Effect of Interaction |
|---|---|---|---|
| CYP2C8 | Major enzyme for oxidative metabolism of montelukast | Gemfibrozil (inhibitor) nih.gov | Increased montelukast levels |
| UGT1A3 | Key enzyme for forming Montelukast Acyl Glucuronide nih.govnih.gov | (Potential inhibitors/inducers of UGT1A3) | Altered levels of montelukast and its glucuronide |
| CYP3A4 | Minor role in montelukast metabolism | Itraconazole (inhibitor) nih.gov | No significant effect on overall montelukast elimination nih.gov |
| CYP2C9 | Proposed minor role in metabolism | (Potential inhibitors/inducers of CYP2C9) | Likely minor impact on overall elimination |
Role as a Reference Standard in Impurity Profiling and Quality Control Research for Montelukast Drug Substance
The quality and purity of a drug substance are paramount for its safety and efficacy. In the production of Montelukast, several impurities can arise from the synthesis process or degradation. Regulatory bodies require stringent control and monitoring of these impurities. This compound, as a stable isotope-labeled internal standard, is instrumental in the accurate quantification of the corresponding non-labeled glucuronide metabolite, which can be present as an impurity in the final drug product.
The use of a deuterated standard is particularly advantageous in mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). globalresearchonline.net This is because it has a distinct mass-to-charge ratio from the non-labeled compound, allowing for clear differentiation and precise measurement, even at very low concentrations. globalresearchonline.net This is crucial for ensuring that the levels of this and other impurities are within the acceptable limits set by pharmacopeias and regulatory guidelines. asianpubs.org
Several analytical methods, including high-performance liquid chromatography (HPLC) and LC-MS, have been developed to profile impurities in Montelukast. globalresearchonline.netnih.gov These methods are validated for specificity, linearity, accuracy, and precision to ensure reliable detection and quantification of known and unknown impurities. nih.gov The availability of well-characterized reference standards, such as this compound, is essential for the validation and routine application of these quality control methods. pharmaffiliates.com
Table 1: Selected Known Impurities of Montelukast
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Montelukast Impurity A (Sodium Salt) | C₃₅H₃₅ClNNaO₃S | 608.17 | A known pharmacopeial impurity. pharmaffiliates.com |
| Montelukast Impurity B | C₃₅H₃₄ClNO₂S | 568.17 | A process-related impurity. pharmaffiliates.com |
| Montelukast Impurity D | C₄₁H₄₆ClNO₅S₂ | 732.39 | Also known as Montelukast Michael Adduct. pharmaffiliates.comsynzeal.com |
| Montelukast Ether Impurity | C₂₉H₂₆ClNO | 439.98 | An impurity that can form during synthesis. pharmaffiliates.com |
| cis-Montelukast Sulfoxide | C₃₅H₃₅ClNNaO₃S | 608.2 | An isomer of a Montelukast oxidation product. synzeal.com |
This table provides a selection of known impurities and is not exhaustive.
Exploration of Pharmacogenomic Aspects in In Vitro and Animal Models (e.g., UGT1A3 variants effects)
Pharmacogenomics investigates how an individual's genetic makeup affects their response to drugs. For Montelukast, a significant area of research has been the role of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A3, in its metabolism. nih.govresearchgate.netnih.gov Montelukast is metabolized in the liver, and the formation of its acyl-glucuronide metabolite is a key step in its elimination. nih.gov
Variations (polymorphisms) in the gene encoding UGT1A3 can lead to differences in enzyme activity, which in turn affects the rate at which Montelukast is metabolized and cleared from the body. nih.govnih.gov In vitro studies using human liver microsomes and recombinant UGT enzymes have been crucial in elucidating the specific contribution of UGT1A3 to Montelukast glucuronidation. nih.govresearchgate.net These studies have shown that Montelukast and its hydroxy metabolites are substrates for UGT1A3. nih.govresearchgate.netnih.gov
This compound is used in such in vitro experiments as a reference standard to accurately measure the formation of the glucuronide metabolite. This allows researchers to quantify the impact of different UGT1A3 genetic variants on the metabolic activity.
A comprehensive pharmacogenomic study involving healthy volunteers revealed that a specific genetic variant, UGT1A32, is associated with increased UGT1A3 expression and a significant impact on Montelukast pharmacokinetics. nih.govresearchgate.netnih.gov Individuals carrying the UGT1A32 allele showed a reduced area under the plasma concentration-time curve (AUC) for Montelukast and an increased AUC for its acyl-glucuronide metabolite. nih.govresearchgate.netnih.gov This indicates a more rapid metabolism and clearance of the drug in these individuals.
Table 2: Impact of UGT1A3*2 Variant on Montelukast Pharmacokinetics
| Parameter | Effect of UGT1A3*2 Allele | Significance (p-value) |
| Montelukast AUC₀-∞ | Reduced by 18% per allele | 1.83 x 10⁻¹⁰ |
| Montelukast Acyl-glucuronide M1 AUC₀-∞ | Increased | < 10⁻⁹ |
| Hydroxymetabolites (M5R, M5S, M6) AUC₀-∞ | Decreased | < 10⁻⁹ |
AUC₀-∞ represents the total drug exposure over time. Data sourced from a comprehensive pharmacogenomic study. nih.govresearchgate.netnih.gov
These findings highlight the important role of UGT1A3 in the metabolism of Montelukast and suggest that an individual's genotype for this enzyme could be a significant determinant of their systemic exposure to the drug. While these studies have been primarily in humans and in vitro systems, the principles can be extended to animal models to further investigate the mechanisms of pharmacogenomic effects. The use of deuterated standards like this compound will continue to be vital for the precise and reliable quantification required in such research.
Future Directions and Emerging Research Avenues for Montelukast Acyl β D Glucuronide D6
Development of Next-Generation Analytical Platforms for Enhanced Sensitivity and Throughput
The quantification of acyl glucuronide metabolites presents a significant analytical challenge due to their inherent instability and tendency to undergo hydrolysis and intramolecular migration. nih.gov Future research will focus on developing next-generation analytical platforms that offer superior sensitivity and higher throughput for analyzing Montelukast (B128269) Acyl-β-D-glucuronide-d6 and its unlabeled analogue.
Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are robust but can be resource-intensive. nih.gov The evolution of these platforms will likely involve the integration of advanced automation, real-time monitoring, and multi-attribute monitoring capabilities. nih.gov Innovations such as microfluidics-based sample preparation and novel ionization techniques could drastically reduce sample volume and analysis time. Furthermore, the development of more sophisticated mass spectrometers with higher resolution and sensitivity will enable the detection of trace amounts of the metabolite in complex biological matrices, minimizing interference and improving data accuracy. nih.gov A recent strategy involving chemical isotope labeling with N,N-dimethyl ethylenediamine (B42938) (DMED) has been shown to significantly enhance detection sensitivity for glucuronides, representing a promising direction for future assays. acs.org
Table 1: Comparison of Current and Future Analytical Platforms
| Feature | Current Platforms (e.g., HPLC-MS/MS) | Next-Generation Platforms |
|---|---|---|
| Primary Technology | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. nih.gov | Integrated systems with microfluidics, advanced ionization, and higher resolution MS. |
| Sample Processing | Largely manual or semi-automated. | Fully automated, high-throughput systems. nih.gov |
| Sensitivity | Nanogram to picogram per milliliter range. | Sub-picogram per milliliter range. |
| Analysis Time | Minutes per sample. | Seconds per sample, enabling real-time analysis. |
| Data Analytics | Primarily focused on quantification. | Multi-attribute monitoring and advanced data analytics. nih.gov |
Integration with Advanced Computational Modeling for Biotransformation Prediction
Advanced computational modeling is set to revolutionize how we predict the biotransformation of drugs like montelukast. In silico methods are becoming increasingly effective at forecasting drug metabolism, thereby reducing the reliance on time-consuming and costly experimental approaches. nih.govnih.goveurekaselect.com For Montelukast Acyl-β-D-glucuronide-d6, this involves predicting the rate and extent of its formation, which is primarily catalyzed by the UGT1A3 enzyme. nih.govnih.gov
Future models will likely integrate machine learning and graph neural networks to more accurately predict sites of metabolism (SOMs) for UGT-catalyzed reactions. nih.govresearchgate.net These models are trained on large datasets of known UGT substrates and can achieve high accuracy in predicting whether a molecule will undergo glucuronidation. nih.govoup.com By applying these predictive tools, researchers can anticipate the metabolic profile of new drug candidates, including the likelihood of forming acyl glucuronide conjugates. pharmajen.com This computational screening can help prioritize compounds less likely to produce reactive metabolites, streamlining the drug discovery process. nih.govresearchgate.net
Table 2: Accuracy of Computational Models in Predicting UGT-Mediated Metabolism
| Model Type | Top-1 Prediction Accuracy | Top-2 Prediction Accuracy | Key Features |
|---|---|---|---|
| Heuristic Model | 80% nih.govoup.com | 91% nih.govoup.com | Based on the probability of metabolism for specific functional groups (e.g., COOH, ArOH). nih.govoup.com |
| Neural Network (XenoSite) | 86% nih.govoup.com | 97% nih.govoup.com | Utilizes a neural network for more complex pattern recognition. nih.govoup.com |
| Graph Neural Network | 89.8% nih.gov | N/A | Employs graph structures to represent molecules, capturing intricate atomic relationships. researchgate.net |
Application in Multi-Omics Approaches for Deeper Mechanistic Understanding in Research Systems
The use of this compound can be expanded within multi-omics frameworks to gain a holistic understanding of drug response and disease pathology. researchgate.netbiocompare.com Multi-omics integrates data from various biological levels, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of a biological system. mdpi.compharmafeatures.com
By incorporating data on the glucuronidation of montelukast into these large-scale analyses, researchers can explore connections between metabolic pathways, genetic variations (e.g., in UGT enzymes), and clinical outcomes. researchgate.net For example, a multi-omics study could reveal how variations in UGT1A3 expression, influenced by genomics and transcriptomics, affect the levels of montelukast acyl glucuronide (quantified using the d6 standard) and how these levels correlate with proteomic and metabolomic signatures of drug efficacy or toxicity. nih.gov Spatial multi-omics technologies, which map molecular data within the context of tissue architecture, could further elucidate the localized effects of the metabolite. astrazeneca.com This integrated approach can help identify novel biomarkers, understand mechanisms of drug resistance, and pave the way for personalized medicine. pharmafeatures.com
Expansion of Isotopic Tracing for Novel Metabolic Pathway Elucidation
Stable isotope-labeled compounds like this compound are ideal tools for metabolic pathway elucidation. acanthusresearch.com While its primary use is as an internal standard for quantification, the deuterium (B1214612) label can also serve as a tracer to follow the metabolic fate of the glucuronide moiety itself. nih.govmdpi.com Isotope tracing studies can reveal whether the acyl glucuronide is stable or if it undergoes further biotransformation or degradation in vivo.
Future research could employ high-resolution mass spectrometry to track the deuterium label through various metabolic networks. nih.gov This can help answer critical questions about the stability of the acyl-glucuronide bond and whether the glucuronic acid or the parent drug is recycled into other endogenous pathways. acs.org Such studies are essential for understanding the complete disposition of the drug and its metabolites, providing insights into potential drug-drug interactions or unforeseen biological activities of downstream products. researchgate.net
Rational Design of Analogs for Modulating Glucuronidation and Stability
Insights gained from studying this compound can inform the rational design of new drug analogs with improved metabolic profiles. slideshare.netlongdom.org The formation of reactive acyl glucuronides can sometimes be linked to toxicity. clinpgx.org Therefore, a key goal in drug design is to create molecules that are less susceptible to this metabolic pathway or that form more stable conjugates.
By understanding the structural requirements for UGT1A3-mediated glucuronidation of montelukast, medicinal chemists can strategically modify the parent molecule to hinder this reaction. nih.govnih.gov This could involve altering the carboxylic acid group or introducing steric hindrance near the site of metabolism. Studies have shown that introducing polarity near a potential glucuronidation site can effectively reduce the rate of this metabolic process. nih.gov Computational docking simulations can be used to predict how structural changes will affect binding to the UGT active site. oup.com This structure-based design approach aims to create safer and more effective drugs by controlling their metabolic fate from the earliest stages of development. slideshare.netfiveable.me
Q & A
Q. What is the role of Montelukast Acyl-β-D-glucuronide-d6 in quantifying metabolite levels during pharmacokinetic studies?
This deuterated analog serves as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve accuracy in quantifying the non-deuterated metabolite. The deuterium atoms reduce matrix effects and ion suppression, enabling precise calibration curves. Researchers should validate its use by spiking known concentrations into biological matrices (e.g., plasma, urine) and comparing recovery rates against unlabeled standards .
Q. How is this compound synthesized and characterized for research applications?
Synthesis typically involves enzymatic glucuronidation of Montelukast-d6 using uridine diphosphate glucuronosyltransferases (UGTs) in vitro, followed by purification via reversed-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuterium incorporation). Analytical protocols should include stability tests under storage conditions (e.g., -80°C, lyophilized) to ensure integrity .
Q. Which analytical techniques are optimal for detecting this compound in complex biological samples?
LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred due to the compound’s high polarity. Method development should optimize chromatographic conditions (e.g., C18 columns, acidic mobile phases) to separate it from endogenous interferences. Cross-validation with UV detection (HPLC-UV) at 280 nm can corroborate quantitative results in non-complex matrices .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stability data for acyl-β-D-glucuronide metabolites like Montelukast-d6-glucuronide?
Contradictions in stability studies often arise from variations in pH, temperature, or enzymatic activity. To resolve these, replicate experiments under standardized conditions (e.g., phosphate buffer at pH 7.4, 37°C) and monitor degradation via time-course LC-MS/MS. Include controls for spontaneous hydrolysis and enzymatic cleavage (e.g., β-glucuronidase inhibitors). Conflicting data may also reflect differences in sample preparation (e.g., protein precipitation vs. solid-phase extraction) .
Q. What experimental strategies are recommended for studying the enzymatic kinetics of Montelukast glucuronidation by UGT isoforms?
Use recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) in microsomal assays with Montelukast as the substrate. Quantify the deuterated glucuronide via LC-MS/MS to calculate kinetic parameters (Km, Vmax). Include inhibitors like probenecid to assess isoform specificity. For translational relevance, compare results with human liver microsomes and apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo clearance .
Q. How can researchers evaluate the tissue distribution of this compound in preclinical models?
Administer radiolabeled Montelukast (³H or ¹⁴C) to rodents and track the deuterated glucuronide using autoradiography coupled with LC-MS/MS. Tissue homogenates should undergo enzymatic hydrolysis (with and without β-glucuronidase) to differentiate conjugated vs. free forms. Advanced imaging techniques (e.g., MALDI-TOF) can localize the metabolite in specific organs .
Q. What methodologies are effective for resolving stereochemical heterogeneity in acyl glucuronide metabolites?
Chiral chromatography (e.g., Chiralpak IA column) or capillary electrophoresis can separate α- and β-anomers. NMR spectroscopy (¹H and ¹³C) provides definitive confirmation of stereochemistry. For dynamic studies, monitor anomerization kinetics under physiological conditions using circular dichroism (CD) spectroscopy .
Q. How can in vitro hepatocyte models be leveraged to assess the toxicological potential of this compound?
Primary human hepatocytes or HepaRG cells can be exposed to the metabolite to evaluate mitochondrial toxicity (via ATP assays) and reactive oxygen species (ROS) generation. Compare results with the parent drug and use transcriptomic profiling (RNA-seq) to identify pathways affected by glucuronide accumulation. Include inhibitors of biliary transporters (e.g., MRP2) to simulate cholestatic conditions .
Methodological Considerations Table
| Research Objective | Key Techniques | Critical Parameters |
|---|---|---|
| Quantification in plasma | LC-MS/MS with deuterated IS | Ionization mode (ESI-), column chemistry, matrix effects |
| Stability assessment | HPLC-UV, time-course hydrolysis | pH, temperature, enzymatic inhibitors |
| Enzyme kinetics | Recombinant UGT assays | Substrate concentration, isoform specificity |
| Tissue distribution | Radiolabeling + autoradiography | Hydrolysis protocols, imaging resolution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
